N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE
Overview
Description
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This particular compound is characterized by the presence of a fluorophenyl group, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzodiazoles with different functional groups.
Scientific Research Applications
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole core, which can exhibit strong fluorescence.
Medicine: Explored for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets in the body. The benzodiazole core can bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The fluorophenyl group may further modulate the binding affinity and selectivity of the compound for these receptors.
Comparison with Similar Compounds
Similar Compounds
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)THIOPHENE: Similar in structure but contains a pyrrole and thiophene ring instead of a benzodiazole.
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOLE-2-YL}METHYL)-N-METHYLACETAMIDE: Contains an indole ring, which can influence its pharmacological properties differently.
Uniqueness
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its benzodiazole core, which imparts specific pharmacological properties, and the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13(23)21(2)12-18-20-16-9-5-6-10-17(16)22(18)11-14-7-3-4-8-15(14)19/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNBEJXQTUXTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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